3-Amino-4-(benzyl(methyl)amino)benzamide
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Overview
Description
3-Amino-4-(benzyl(methyl)amino)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various drug candidates. This compound features an amino group and a benzyl(methyl)amino group attached to a benzamide core, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(benzyl(methyl)amino)benzamide typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out in a microreactor system to optimize reaction conditions and achieve high yields. The process involves screening acylating reagents and reaction conditions to obtain the desired product with minimal by-products .
Industrial Production Methods
In an industrial setting, the continuous flow process is often employed for the synthesis of benzamides. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microreactor systems in continuous flow processes has been shown to be effective in producing this compound with a yield of 85.7% within 10 minutes .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(benzyl(methyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Amino-4-(benzyl(methyl)amino)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-4-(benzyl(methyl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl(methyl)amino group may enhance the compound’s binding affinity to certain receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methoxybenzamide: Similar structure but with a methoxy group instead of a benzyl(methyl)amino group.
N-(3-Amino-4-methylphenyl)benzamide: Lacks the benzyl(methyl)amino group, making it less versatile in certain synthetic applications.
Uniqueness
3-Amino-4-(benzyl(methyl)amino)benzamide is unique due to its combination of amino and benzyl(methyl)amino groups, which provide a balance of reactivity and stability.
Properties
IUPAC Name |
3-amino-4-[benzyl(methyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18(10-11-5-3-2-4-6-11)14-8-7-12(15(17)19)9-13(14)16/h2-9H,10,16H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYVCKMAKPFZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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